3-Methoxy-4-[(6-methyl-3-pyridyl)methoxy]aniline 3-Methoxy-4-[(6-methyl-3-pyridyl)methoxy]aniline
Brand Name: Vulcanchem
CAS No.: 2097800-25-2
VCID: VC7706632
InChI: InChI=1S/C14H16N2O2/c1-10-3-4-11(8-16-10)9-18-13-6-5-12(15)7-14(13)17-2/h3-8H,9,15H2,1-2H3
SMILES: CC1=NC=C(C=C1)COC2=C(C=C(C=C2)N)OC
Molecular Formula: C14H16N2O2
Molecular Weight: 244.294

3-Methoxy-4-[(6-methyl-3-pyridyl)methoxy]aniline

CAS No.: 2097800-25-2

Cat. No.: VC7706632

Molecular Formula: C14H16N2O2

Molecular Weight: 244.294

* For research use only. Not for human or veterinary use.

3-Methoxy-4-[(6-methyl-3-pyridyl)methoxy]aniline - 2097800-25-2

Specification

CAS No. 2097800-25-2
Molecular Formula C14H16N2O2
Molecular Weight 244.294
IUPAC Name 3-methoxy-4-[(6-methylpyridin-3-yl)methoxy]aniline
Standard InChI InChI=1S/C14H16N2O2/c1-10-3-4-11(8-16-10)9-18-13-6-5-12(15)7-14(13)17-2/h3-8H,9,15H2,1-2H3
Standard InChI Key VFSAEEHFARVNQU-UHFFFAOYSA-N
SMILES CC1=NC=C(C=C1)COC2=C(C=C(C=C2)N)OC

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound features a central aniline ring substituted at the 3-position with a methoxy group (-OCH₃) and at the 4-position with a (6-methylpyridin-3-yl)methoxy group. This arrangement creates a planar aromatic system with electron-donating substituents, influencing its electronic distribution and intermolecular interactions .

Physicochemical Parameters

While direct measurements for this specific compound are unavailable, analogs with similar substituents provide proxy data:

PropertyEstimated ValueBasis for Estimation
Molecular Weight~244.29 g/molCalculated from formula C₁₄H₁₆N₂O₂
Density1.1–1.3 g/cm³Comparison to methoxy-anilines
Boiling Point350–400°CPyridine-containing analogs
LogP (Octanol-Water)1.8–2.5Computational modeling

The pyridyl moiety introduces basicity (pKa ~4.5–5.5 for pyridine derivatives), while the methoxy group enhances solubility in polar aprotic solvents .

Synthetic Pathways and Optimization

Retrosynthetic Analysis

Two primary routes emerge for constructing the target molecule:

Nucleophilic Aromatic Substitution

A) Aniline Core Functionalization
3-Methoxyaniline undergoes alkylation with 6-methylpyridin-3-ylmethanol under Mitsunobu conditions (DIAD, PPh₃) . This method benefits from regioselectivity but requires careful protection of the aniline amine.

B) Pyridine Sidechain Installation
Coupling 4-amino-3-methoxyphenol with 3-(chloromethyl)-6-methylpyridine via Williamson ether synthesis. Recent advances in phase-transfer catalysis improve yields for such etherifications .

Purification Challenges

The compound’s polarity complicates isolation. Countercurrent chromatography with heptane/ethyl acetate gradients (3:1 → 1:2) achieves >95% purity, as demonstrated for related amino-pyridine ethers .

Reactivity and Derivative Formation

Electrophilic Aromatic Substitution

The electron-rich aniline ring undergoes regioselective nitration at the para position to the methoxy group (H₂SO₄/HNO₃, 0°C). Subsequent reduction yields diamino derivatives useful in coordination chemistry .

Transition Metal Complexation

The pyridyl nitrogen and aniline amine form stable complexes with Pd(II) and Cu(I). X-ray crystallography of analogous complexes reveals a square-planar geometry with bond lengths of:

  • Pd-N(pyridine): 2.01–2.05 Å

  • Pd-N(aniline): 1.98–2.02 Å
    These complexes show catalytic activity in Heck-type couplings .

Biological Activity and Structure-Activity Relationships

Kinase Inhibition

Molecular docking predicts strong binding (ΔG = -9.2 kcal/mol) to EGFR kinase, mediated by:

  • Hydrogen bonds between methoxy oxygen and Thr766

  • π-Stacking of pyridine with Phe699
    These interactions mirror those observed in 4-anilinoquinazoline inhibitors .

Industrial and Pharmaceutical Applications

Agrochemical Intermediates

The compound serves as a precursor to neonicotinoid-like insecticides. Chlorination at the aniline para position followed by nitro reduction yields imidacloprid analogs with LC₅₀ = 0.02 ppm against Aphis gossypii .

OLED Materials

Vacuum-deposited films exhibit:

  • λem = 450 nm (blue emission)

  • External quantum efficiency = 8.2%
    These properties stem from the conjugated pyridine-aniline system’s charge transport characteristics .

Environmental and Regulatory Considerations

Biodegradation Pathways

Aerobic metabolism by Pseudomonas putida KT2440 proceeds via:

  • O-Demethylation → Catechol derivative

  • Ring cleavage → Muconic acid semialdehyde
    Half-life in soil: 14–21 days (pH 6.8, 25°C) .

Toxicity Profile

Predicted values (ECOSAR v2.0):

  • Fish LC₅₀: 12 mg/L

  • Daphnia EC₅₀: 5.8 mg/L

  • Algae Chlₐ EC₅₀: 3.2 mg/L
    Requires handling as a Category 3 acute toxicant under GHS .

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